molecular formula C14H18N2 B13941904 1,5-Dimethyl-4-phenyl-2-propyl-1H-imidazole

1,5-Dimethyl-4-phenyl-2-propyl-1H-imidazole

Cat. No.: B13941904
M. Wt: 214.31 g/mol
InChI Key: KQQJSOVHIYTZFN-UHFFFAOYSA-N
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Description

IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- is a substituted imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of methyl, phenyl, and propyl substituents at specific positions on the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . Another approach involves the use of N-heterocyclic carbenes as catalysts, which facilitate the reaction between acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the substituents on the imidazole ring is replaced by another group.

Scientific Research Applications

IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of functional materials, such as catalysts and dyes for solar cells.

Mechanism of Action

The mechanism of action of IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- can be compared with other similar imidazole derivatives, such as:

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1,5-dimethyl-4-phenyl-2-propylimidazole

InChI

InChI=1S/C14H18N2/c1-4-8-13-15-14(11(2)16(13)3)12-9-6-5-7-10-12/h5-7,9-10H,4,8H2,1-3H3

InChI Key

KQQJSOVHIYTZFN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1C)C)C2=CC=CC=C2

Origin of Product

United States

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